![molecular formula C13H23NO2 B2678281 N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide CAS No. 2411300-42-8](/img/structure/B2678281.png)
N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide
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Overview
Description
N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-5207852 and belongs to the class of selective orexin receptor antagonists.
Mechanism of Action
The mechanism of action of N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide involves its selective inhibition of the orexin receptors. Orexin is a neuropeptide that plays a significant role in the regulation of wakefulness and sleep. By inhibiting the orexin receptors, N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide promotes sleep and reduces wakefulness.
Biochemical and Physiological Effects:
N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide has several biochemical and physiological effects. It promotes sleep by reducing wakefulness and increasing the duration of non-rapid eye movement (NREM) sleep. It also reduces the frequency of wakefulness episodes during sleep. Moreover, it has been shown to reduce food intake and body weight in animal studies, suggesting its potential use in the treatment of obesity.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide in lab experiments is its selectivity for the orexin receptors. This selectivity reduces the risk of off-target effects and increases the specificity of the experimental results. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in in vivo experiments.
Future Directions
The potential applications of N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide in various fields of scientific research suggest several future directions for further investigation. One of the future directions is the development of more potent and selective orexin receptor antagonists with improved pharmacokinetic properties. Another future direction is the investigation of the long-term effects of N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide on sleep and wakefulness. Moreover, the potential use of this compound in the treatment of other disorders, such as anxiety and depression, warrants further investigation.
Synthesis Methods
The synthesis of N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide involves several steps. The first step involves the reaction of 2-methylpropylamine with cyclobutanone to form N-(cyclobutylmethyl)-2-methylpropan-1-amine. The second step involves the reaction of the formed compound with formaldehyde to form N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-2-methylpropan-1-amine. The final step involves the reaction of the formed compound with acryloyl chloride to form N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide.
Scientific Research Applications
N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide has potential applications in various fields of scientific research. It has been extensively studied for its role in the treatment of sleep disorders, particularly narcolepsy and insomnia. Moreover, it has been studied for its potential use in the treatment of obesity, anxiety, and depression.
properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-4-12(16)14(8-11(2)3)9-13(10-15)6-5-7-13/h4,11,15H,1,5-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOBDTPEEBWWDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1(CCC1)CO)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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